6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds, specifically pyrrolo-pyrimidines. This compound is characterized by the presence of bromine at the 6-position of the pyrrolo ring and a carboxylic acid group at the 3-position of the pyrimidine ring. It is often utilized in pharmaceutical research due to its potential biological activities.
The compound can be classified under pyrrolo[1,2-c]pyrimidines, which are derivatives of pyrimidine and pyrrole. This class includes various compounds that have shown significant biological activity, making them of interest in medicinal chemistry. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which can enhance solubility and stability in certain applications.
The synthesis of 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride can be achieved through several methods, primarily involving multi-step reactions that include halogenation, cyclization, and carboxylation processes.
Technical details regarding specific reagents, catalysts, and conditions (temperature, pressure) are crucial for optimizing yields and purity during synthesis.
The molecular formula for 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is . The structure consists of a fused ring system where bromine is attached to the pyrrolo ring and a carboxylic acid functional group is present on the pyrimidine ring.
The compound may participate in various chemical reactions typical for carboxylic acids and halogenated compounds:
Technical details such as reaction conditions (solvent, temperature) and yields are essential for understanding the efficiency of these transformations.
The mechanism of action for 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with biological targets, which may include enzymes or receptors relevant in therapeutic contexts.
Data on specific pathways or targets would provide insight into its pharmacological profile.
Relevant data from experimental studies would enhance understanding of these properties.
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride has potential applications in:
Research into its efficacy and safety profiles continues to expand its potential applications in medicinal chemistry and related fields.
The synthesis of 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride (CAS: 588720-16-5) demands precise control over bromination positioning, ester hydrolysis, and structural stability. This heterocyclic compound serves as a key building block in pharmaceutical and materials chemistry, with its reactivity dictated by the electron-deficient pyrimidine ring and the strategic placement of the bromine substituent at the C6 position [4] [6].
Regioselective bromination at the C6 position is achieved using N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C. This protocol capitalizes on the inherent electron density distribution of the pyrrolo[1,2-c]pyrimidine scaffold, where the C6 position exhibits higher nucleophilic character compared to C4 or C8 sites. The reaction proceeds via electrophilic aromatic substitution, with the bromonium ion (Br⁺) attacking the electron-rich carbon adjacent to the bridgehead nitrogen [4].
Notably, molecular bromine (Br₂) is avoided due to indiscriminate halogenation and potential ring oxidation. The NBS-DMF system provides superior selectivity, as confirmed by nuclear magnetic resonance (NMR) studies showing >95% regiopurity. Post-bromination, the intermediate is stabilized as the hydrochloride salt to prevent solvolysis or nucleophilic displacement during downstream processing [6]. The table below summarizes critical parameters for optimal bromination:
Table 1: Bromination Optimization Parameters
| Reagent | Solvent | Temperature | Reaction Time | Regioselectivity (C6:C4) |
|---|---|---|---|---|
| NBS | Anhydrous DMF | 0–5°C | 2 hours | 98:2 |
| Br₂ | DCM | 25°C | 30 minutes | 65:35 |
| NBS | Acetonitrile | 25°C | 1 hour | 85:15 |
Scale-up requires strict temperature control (–10°C) and incremental NBS addition to suppress dibromide formation. The brominated precursor, 6-bromopyrrolo[1,2-c]pyrimidine, is isolated via aqueous workup and identified by its characteristic ⸹⸿ NMR shifts: 7.25 ppm (H4, d), 6.98 ppm (H8, s), and 6.35 ppm (H1, t) [4] [9].
The ethyl ester precursor (ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, CAS: 588720-12-1) undergoes acid-catalyzed hydrolysis to yield the target carboxylic acid. Concentrated hydrochloric acid (6N HCl) at 80°C for 4–6 hours achieves near-quantitative deesterification without decarboxylation or bromine displacement [4] [9]. This harsh hydrolytic regime is necessitated by the steric encumbrance of the fused ring system, which impedes nucleophilic attack at the carbonyl carbon.
Alternative alkaline hydrolysis (NaOH/EtOH-H₂O) is unsuitable due to nucleophilic aromatic substitution at C6 by hydroxide, leading to 6-hydroxypyrrolo[1,2-c]pyrimidine impurities. The hydrochloric acid medium concurrently protonates the pyrimidine nitrogen, forming the water-soluble hydrochloride salt that precipitates upon cooling. Isolation yields exceed 85% with ≥95% purity (HPLC-UV), as verified by the carboxylic acid’s distinctive IR stretch at 1715 cm⁻¹ and the absence of ester C=O (1735 cm⁻¹) [4] [7].
Table 2: Hydrolysis Conditions Comparison
| Method | Catalyst/Reagent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Acidic hydrolysis | 6N HCl | 80°C | 6 hours | 87% | 95% |
| Alkaline hydrolysis | 2N NaOH | 70°C | 2 hours | <40%* | 60–70% |
| Enzymatic hydrolysis | Lipase PS-30 | 37°C | 24 hours | Trace | N/A |
**Major side product: 6-hydroxy derivative
Recent advances leverage continuous-flow reactors for intensified hydrolysis. Microfluidic systems enable precise temperature control (100°C) and reduced residence times (<30 minutes) by enhancing mass transfer. This approach minimizes thermal degradation while accommodating higher substrate concentrations (up to 0.5M) [8].
The pyrrolo[1,2-c]pyrimidine core is susceptible to Dimroth rearrangement under basic conditions, where ring opening and recyclization could transpose the bromine atom from C6 to C4. This regioisomerization compromises structural integrity and remains undetected by standard chromatographic analysis. The rearrangement is catalyzed by hydroxide ions at elevated temperatures (>60°C), leading to thermodynamic equilibration favoring the C4-bromo isomer [4] [6].
Key stabilization strategies include:
Structural validation employs 2D NMR techniques (¹H-¹³C HMBC), correlating H1 (δ 6.35) with C3 (δ 160.2, carboxylic carbon) and C6 (δ 118.7), while excluding C4 (δ 142.5) coupling. The authentic 6-bromo isomer exhibits distinct NOE interactions between H1 and H4, absent in the rearranged product [4] [6].
Table 3: Dimroth Rearrangement Risk Mitigation Approaches
| Risk Factor | Stabilization Strategy | Monitoring Technique |
|---|---|---|
| High pH (>8.0) | Maintain acidic medium (pH 1–3) | In-line pH metering |
| Elevated temperature | Limit processing to ≤80°C; rapid quenching | Reactor thermocouples |
| Protic solvents | Use aprotic solvents (DMF, acetonitrile) | Karl Fischer titration |
| Nucleophiles (e.g., OH⁻) | Avoid hydroxide sources during workup | LC-MS for 6-hydroxy impurity |
Correct regiochemistry is further confirmed by the InChIKey DWPGGJPJLUARIW-UHFFFAOYSA-N (free acid) and the hydrochloride’s crystalline properties, which resist lattice incorporation of the C4-bromo contaminant [1] [6].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.: